molecular formula C21H26O6 B1252832 Fragransin C1 CAS No. 112572-57-3

Fragransin C1

Cat. No.: B1252832
CAS No.: 112572-57-3
M. Wt: 374.4 g/mol
InChI Key: KBIHHHDCLJQNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fragransin C1, also known as machilin H, belongs to the class of organic compounds known as 7, 7'-epoxylignans. These are lignans with a structure based on a 2, 5-diaryl-3, 4-dimethyltetrahydrofuran skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices and nutmeg. This makes this compound a potential biomarker for the consumption of these food products.

Properties

CAS No.

112572-57-3

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C21H26O6/c1-11-12(2)21(14-9-17(25-4)19(23)18(10-14)26-5)27-20(11)13-6-7-15(22)16(8-13)24-3/h6-12,20-23H,1-5H3

InChI Key

KBIHHHDCLJQNHG-UHFFFAOYSA-N

SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C

Synonyms

ent-fragransin C1
fragransin C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fragransin C1
Reactant of Route 2
Reactant of Route 2
Fragransin C1
Reactant of Route 3
Fragransin C1
Reactant of Route 4
Fragransin C1
Reactant of Route 5
Fragransin C1
Reactant of Route 6
Fragransin C1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.